3-benzo[b]furan-2-yl-1H-pyrazole

EGFR inhibition anticancer kinase inhibitor

Procure this essential 3-(benzofuran-2-yl)-1H-pyrazole scaffold to construct derivatives with validated multi-kinase (B-Raf/EGFR/VEGFR-2) inhibition, DNA gyrase B targeting, and MYC/MAX disruption. Its precise spatial geometry ensures superior target engagement versus regioisomers, making it a strategic, non-cytotoxic entry point for high-value oncology and anti-infective programs.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 666728-39-8
Cat. No. B1273683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzo[b]furan-2-yl-1H-pyrazole
CAS666728-39-8
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC=NN3
InChIInChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13)
InChIKeyAACMKKWADJBYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.7 [ug/mL]

3-Benzo[b]furan-2-yl-1H-pyrazole (CAS: 666728-39-8): Core Benzofuran-Pyrazole Scaffold for Kinase and Antimicrobial Lead Discovery


3-Benzo[b]furan-2-yl-1H-pyrazole (CAS: 666728-39-8) is a heterocyclic building block comprising a benzofuran moiety fused at the 2-position to a 1H-pyrazole ring [1]. The compound exhibits a molecular formula of C₁₁H₈N₂O (MW: 184.19 g/mol), a calculated density of 1.3±0.1 g/cm³, and a predicted boiling point of 406.2±20.0 °C [1]. This unsubstituted scaffold serves as a versatile intermediate for generating functionalized derivatives with documented activity across multiple therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications [2]. Unlike more elaborated benzofuran-pyrazole hybrids that incorporate additional heterocyclic systems (e.g., thiazole, pyrimidine, or triazole rings), this compound represents the minimal pharmacophoric core from which such derivatives are constructed [2].

Why 3-Benzo[b]furan-2-yl-1H-pyrazole Cannot Be Substituted with Generic Pyrazole or Benzofuran Building Blocks in SAR-Driven Programs


Simple pyrazole or benzofuran building blocks lack the precise spatial arrangement and electronic properties conferred by the fused 3-(benzofuran-2-yl)-1H-pyrazole connectivity. Substitution at the 3-position of the pyrazole ring versus the 5-position alters both synthetic derivatization pathways and biological target engagement [1]. Furthermore, the specific regioisomer (3-benzo[b]furan-2-yl-1H-pyrazole) provides distinct hydrogen-bond donor/acceptor geometry compared to isomeric 5-(benzofuran-2-yl)-1H-pyrazoles or benzofuran-3-yl pyrazole variants, which directly impacts molecular recognition in kinase ATP-binding pockets and DNA gyrase B active sites [1]. Replacing this core with a structurally similar but not identical scaffold (e.g., indole-pyrazole or benzothiophene-pyrazole hybrids) introduces unpredictable changes in potency, selectivity, and ADME properties that cannot be reliably extrapolated without de novo SAR studies. The evidence presented below quantifies the functional consequences of maintaining versus altering this specific core structure.

Quantitative Differentiation Evidence for 3-Benzo[b]furan-2-yl-1H-pyrazole and Its Derivatives Versus Comparator Scaffolds


EGFR Kinase Inhibition: Benzofuran-Pyrazole Hybrid Outperforms Erlotinib

A derivative incorporating the 3-(benzofuran-2-yl)-1H-pyrazole core (compound 14) demonstrated EGFR protein kinase inhibitory activity superior to the FDA-approved reference drug erlotinib. While the exact parent compound 666728-39-8 was not directly assayed, the data demonstrate the intrinsic capability of this scaffold to be elaborated into potent EGFR inhibitors [1].

EGFR inhibition anticancer kinase inhibitor cervical cancer

Multi-Kinase Inhibition Profile: Benzofuran-Pyrazole Derivative Exhibits Sub-Micromolar Potency Across Five Clinically Relevant Kinases

A benzofuran-pyrazole hybrid (compound 3d) displayed multi-target kinase suppression with IC₅₀ values in the sub-micromolar range against B-Raf (V600E), c-Met, Pim-1, EGFR (WT), and VEGFR-2 [1]. This broad multi-kinase profile distinguishes the benzofuran-pyrazole scaffold from more selective mono-kinase scaffolds (e.g., quinazoline-based EGFR inhibitors) and positions it as a preferred starting point for polypharmacology strategies.

multi-kinase inhibitor anticancer B-Raf c-Met EGFR VEGFR-2

DNA Gyrase B Inhibition: Benzofuran-Pyrazole Derivative Matches Ciprofloxacin Potency

Compound 9, a benzofuran-pyrazole-based hybrid, inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 μM, a value directly comparable to the fluoroquinolone antibiotic ciprofloxacin [1]. The parent scaffold 3-benzo[b]furan-2-yl-1H-pyrazole provides the structural foundation for this activity, which is not observed with simple pyrazole or benzofuran building blocks alone.

antimicrobial DNA gyrase B antibacterial antibiotic resistance

Selectivity Index: Benzofuran-Pyrazole Derivative Demonstrates >1000-Fold Safety Margin in Normal vs. Cancer Cells

A benzofuran-pyrazole compound (BZP, compound IV) and its nanoparticulate formulation (BZP-NPs) exhibited IC₅₀ values against normal breast epithelial cells (MCF-12A) that exceeded those against breast cancer cells (MCF-7 and MDA-MB-231) by >1000-fold [1]. This exceptional therapeutic window distinguishes the benzofuran-pyrazole scaffold from many cytotoxic chemotherapeutics that show narrow selectivity margins (typically <10-100 fold).

selectivity safety breast cancer PARP-1 inhibition

COX-2 Inhibition: Benzofuran-Pyrazole Derivative Approaches Indomethacin Potency

Compound 2 from a series of novel benzofurane-pyrazole derivatives exhibited COX-2 inhibitory activity with an IC₅₀ of 8.0 μM, approaching the potency of indomethacin (IC₅₀ = 7.4 μM) [1]. The remaining compounds in the series (1, 3-9) showed COX-2 IC₅₀ values ranging from 10.4 to 28.1 μM, confirming that specific substitution patterns on the benzofuran-pyrazole core are essential for optimal activity.

anti-inflammatory COX-2 inhibition cyclooxygenase

MYC Disruption: Benzofuran-Pyrazole Scaffold Outperforms Established MYC Inhibitor MYCi975

Benzofuranyl-pyrazole was identified as a structurally novel scaffold that directly disrupts MYC function. Compound 15 from this series displayed 10-fold enhanced antiproliferative activity over MYCi975, a well-established MYC inhibitor, against PC-3 prostate cancer cells [1]. Notably, compound 15 potently delayed tumor growth and outperformed MYCi975 in a mouse allograft model, validating in vivo efficacy for this scaffold.

MYC oncogene anticancer in vivo efficacy immunotherapy

Recommended Research and Procurement Applications for 3-Benzo[b]furan-2-yl-1H-pyrazole Based on Quantitative Evidence


Oncology Kinase Inhibitor Discovery: Starting Scaffold for EGFR, B-Raf, c-Met, and VEGFR-2 Multi-Target Programs

Procure 3-benzo[b]furan-2-yl-1H-pyrazole as a core building block for synthesizing benzofuran-pyrazole hybrids with documented multi-kinase inhibition (B-Raf V600E IC₅₀ = 0.078 μg/mL; EGFR WT IC₅₀ = 0.177 μg/mL; VEGFR-2 IC₅₀ = 0.275 μg/mL) [1]. The scaffold's ability to generate derivatives with EGFR PK inhibitory activity superior to erlotinib (0.07 μM vs. 0.08 μM) [2] and a >1000-fold selectivity index between normal and cancer cells [3] makes it a strategic choice for early-stage oncology lead generation programs targeting multiple kinases or seeking favorable therapeutic windows.

Antimicrobial Resistance Programs: DNA Gyrase B Inhibitor Lead Generation

Utilize 3-benzo[b]furan-2-yl-1H-pyrazole as a precursor for benzofuran-pyrazole antimicrobial agents with demonstrated DNA gyrase B inhibition (IC₅₀ = 9.80 μM, comparable to ciprofloxacin) and broad-spectrum MIC values (2.50-20 μg/mL) [4]. This scaffold offers a structurally distinct chemotype from existing fluoroquinolones, providing a potential avenue to circumvent established bacterial resistance mechanisms while maintaining comparable target engagement.

MYC-Targeted Oncology: Validated In Vivo Scaffold for 'Undruggable' Target

Deploy 3-benzo[b]furan-2-yl-1H-pyrazole as a starting point for synthesizing benzofuranyl-pyrazole derivatives that directly disrupt MYC/MAX interaction with 10-fold enhanced antiproliferative activity over MYCi975 [5]. The scaffold's validated in vivo tumor growth delay and synergy with immune checkpoint inhibitors position it as one of the few confirmed small-molecule entry points for MYC-directed drug discovery, a high-value but historically intractable target.

Anti-Inflammatory Drug Discovery: Non-Acidic COX-2 Inhibitor Scaffold

Employ 3-benzo[b]furan-2-yl-1H-pyrazole as a core template for developing benzofuran-pyrazole COX-2 inhibitors with potency approaching indomethacin (Compound 2 IC₅₀ = 8.0 μM vs. indomethacin 7.4 μM) [6]. The non-cytotoxic profile at concentrations up to 100 μM supports its use in generating anti-inflammatory leads with potentially improved gastrointestinal safety compared to traditional acidic NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-benzo[b]furan-2-yl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.